Ac-Ala-Met-Val-Ser-Ser-OH
Description
Overview of Short Peptides in Contemporary Biochemical Research
Short peptides, which are chains typically comprising 2 to 50 amino acids, are fundamental molecules in biochemistry and molecular biology. longdom.org They serve as crucial signaling molecules, hormones, neurotransmitters, and antimicrobial agents, participating in a vast array of biological activities including cell-to-cell communication, immune responses, and the regulation of enzymatic activity. longdom.org Their significance stems from their ability to carry out diverse biological functions and interfere with protein-protein interactions, which are vital to nearly all bio-processes. nih.govbohrium.com
In contemporary research, short peptides have garnered considerable interest due to a unique combination of advantages. bohrium.com They merge the benefits of small-molecule drugs with the specificity of larger protein therapeutics. bohrium.com Key features that make them valuable research tools and therapeutic candidates include:
High Specificity and Activity: Short peptides can be designed to target specific biological processes with high precision. unacademy.com
Good Biocompatibility and Low Toxicity: As they are composed of naturally occurring amino acids, they generally exhibit low toxicity and are biodegradable. bohrium.com
Cell and Barrier Penetration: Certain short peptides, including cell-penetrating peptides (CPPs), possess the ability to cross cell membranes and even the blood-brain barrier, a feat that is challenging for larger molecules. mdpi.com
Cost-Effective Synthesis: Modern chemical methods, particularly Solid-Phase Peptide Synthesis (SPPS), have made the production of custom peptide sequences routine and affordable, facilitating research and development. longdom.orgbohrium.com
These attributes have led to their application in numerous fields. They are instrumental in drug design, the development of vaccines, and as diagnostic agents for detecting specific biomarkers. longdom.orgnih.gov Furthermore, peptide-based materials, such as hydrogels and nanoparticles, are being developed for applications in tissue engineering and targeted drug delivery systems. longdom.org The versatility and functional diversity of short peptides continue to position them at the forefront of biomedical innovation. mdpi.com
Significance of Ac-Ala-Met-Val-Ser-Ser-OH as a Model Pentapeptide in Academic Studies
A comprehensive search of academic and scientific literature did not yield any specific studies or data pertaining to the pentapeptide this compound. Consequently, there is no available information to describe its significance as a model peptide in academic research. The scientific literature frequently references other model pentapeptides, such as Pal-KTTKS (Palmitoyl-Lys-Thr-Thr-Lys-Ser-OH) in cosmetics research or GRGDS (Gly-Arg-Gly-Asp-Ser) in cell adhesion studies, but this compound does not appear to be a documented subject of investigation. lifetein.commedchemexpress.com
Research Rationale and Objectives for Comprehensive Investigation of the Pentapeptide
Given the absence of published research on this compound, it is not possible to detail any specific research rationale or objectives related to its investigation. Scientific studies on novel peptides typically outline a clear rationale, such as testing for inhibitory activity against a specific enzyme, investigating its binding affinity to a receptor, or assessing its structural properties. However, no such framework or research context could be found for this particular compound.
Structure
2D Structure
Properties
Molecular Formula |
C21H37N5O9S |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C21H37N5O9S/c1-10(2)16(20(33)24-14(8-27)19(32)25-15(9-28)21(34)35)26-18(31)13(6-7-36-5)23-17(30)11(3)22-12(4)29/h10-11,13-16,27-28H,6-9H2,1-5H3,(H,22,29)(H,23,30)(H,24,33)(H,25,32)(H,26,31)(H,34,35)/t11-,13-,14-,15-,16-/m0/s1 |
InChI Key |
IATNOINKSSVNGI-YDMUCJKGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Methodologies for Pentapeptide Synthesis and Derivatization
Solid-Phase Peptide Synthesis (SPPS) Strategies for Ac-Ala-Met-Val-Ser-Ser-OHthermofisher.combenchchem.com
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing synthetic peptides like Ac-Ala-Met-Val-Ser-Ser-OH. This technique involves anchoring the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding protected amino acids to build the peptide chain. peptide.com The growing peptide remains attached to the solid support, allowing for easy removal of excess reagents and byproducts through simple filtration and washing steps. peptide.comrsc.org The synthesis cycle consists of deprotecting the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. thermofisher.com This cycle is repeated until the full peptide sequence is assembled. thermofisher.compacific.edu The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. thermofisher.comrsc.org
Fmoc/tBu Chemistry Protocols
The Fluorenylmethyloxycarbonyl/tert-Butyl (Fmoc/tBu) strategy is a widely used orthogonal protection scheme in SPPS. researchgate.netacs.org The temporary Nα-Fmoc protecting group is stable to acids but is readily removed by a secondary amine base, typically a solution of 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.comgoogle.com The side chains of trifunctional amino acids are protected by acid-labile groups, such as tert-Butyl (tBu). researchgate.net
For the synthesis of this compound, the following Fmoc-protected amino acids with their respective side-chain protection would be used:
Fmoc-Ser(tBu)-OH researchgate.netgoogle.com
Fmoc-Val-OH google.com
Fmoc-Met-OH google.com
Fmoc-Ala-OH google.com
The synthesis starts by coupling Fmoc-Ser(tBu)-OH to a suitable resin. Each subsequent cycle involves the deprotection of the Fmoc group with piperidine, followed by the coupling of the next Fmoc-protected amino acid in the sequence (Ser, Val, Met, Ala). pacific.edu
Boc Chemistry Protocols
The tert-Butyloxycarbonyl (Boc) chemistry, also known as the Boc/Bzl strategy, is an alternative SPPS method. peptide.com This approach utilizes the acid-labile Boc group for temporary Nα-protection, which is typically removed by treatment with trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups are generally benzyl (B1604629) (Bzl)-based, which are more stable to TFA and require a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step. thermofisher.comresearchgate.net
In the synthesis of this compound using this protocol, the required building blocks would be:
Boc-Ser(Bzl)-OH
Boc-Val-OH mdpi.com
Boc-Met-OH mdpi.compubcompare.ai
Boc-Ala-OH mdpi.com
A key advantage of the Boc/Bzl strategy is its reported reliability for synthesizing long and complex peptide sequences. researchgate.net However, it requires specialized equipment to handle the highly toxic and corrosive HF needed for cleavage. peptide.comresearchgate.net
Selection and Optimization of Solid Supports/Resins
The choice of solid support is critical as it determines the C-terminal functionality of the final peptide and the conditions required for cleavage. peptide.com Since the target peptide, this compound, has a free carboxylic acid at the C-terminus, resins that yield a C-terminal acid upon cleavage are required.
| Resin Name | Linker Type | Typical Cleavage Conditions | Recommended Chemistry |
| Merrifield Resin | Chloromethyl | Anhydrous HF | Boc/Bzl |
| PAM Resin | Phenylacetoxymethyl | Anhydrous HF | Boc/Bzl |
| Wang Resin | p-Alkoxybenzyl alcohol | High concentration TFA (e.g., 95%) | Fmoc/tBu |
| 2-Chlorotrityl chloride (2-CTC) Resin | Chlorotrityl | Dilute TFA or HFIP in DCM | Fmoc/tBu |
Table 1. Comparison of Solid Supports for C-Terminal Acid Peptides.
For Fmoc/tBu synthesis of this compound, Wang resin is a standard choice. researchgate.net The 2-Chlorotrityl chloride resin is also highly suitable as it allows for the cleavage of the peptide under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact if desired. peptide.com For the Boc/Bzl strategy, Merrifield or PAM resins are commonly used. peptide.com
Amino Acid Coupling Reagents and Conditionsthermofisher.comrsc.org
The formation of the peptide bond between the free amine of the growing chain and the carboxyl group of the incoming amino acid requires an activating agent, known as a coupling reagent. thermofisher.comluxembourg-bio.com The goal is to form an active ester from the carboxylic acid, which is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide. luxembourg-bio.com
Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), as well as aminium/uronium salts such as HBTU, HATU, and HOBt. luxembourg-bio.comthaiscience.info Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve coupling efficiency and minimize the risk of racemization. luxembourg-bio.comthaiscience.info
| Coupling Reagent | Class | Key Features |
| DCC | Carbodiimide | Inexpensive; forms insoluble DCU byproduct. luxembourg-bio.com |
| DIC | Carbodiimide | Forms soluble DIU byproduct, easier for automated synthesis. thaiscience.info |
| HBTU/HOBt | Aminium Salt/Additive | Highly efficient, fast reaction times. thaiscience.info |
| HATU | Aminium Salt | Highly efficient, particularly for sterically hindered couplings. luxembourg-bio.com |
Table 2. Common Coupling Reagents in SPPS.
For the this compound sequence, a standard coupling protocol would involve using a 3- to 4-fold molar excess of the protected amino acid and the coupling reagent relative to the resin's substitution level. researchgate.net The presence of methionine can be problematic, but standard coupling conditions are generally effective. mdpi.com
N-Terminal Acetylation Proceduresrsc.org
To obtain the final this compound, the N-terminus of the completed pentapeptide (H-Ala-Met-Val-Ser-Ser-resin) must be acetylated prior to cleavage. peptide.comrsc.org This step is crucial for mimicking the structure of native protein segments and eliminating the positive charge at the N-terminus. peptide.comrsc.org
The most common method for N-terminal acetylation on the solid support is to treat the deprotected peptide-resin with acetic anhydride (B1165640), usually in the presence of a base like Diisopropylethylamine (DIPEA) or pyridine (B92270) in a solvent such as DMF. rsc.org An alternative, highly efficient method has been developed using malonic acid as a precursor, which proceeds through a reactive ketene (B1206846) intermediate at room temperature and often gives higher yields. rsc.orgrsc.orgresearchgate.net
Cleavage and Deprotection Strategiesresearchgate.netrsc.org
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. thermofisher.comrsc.org This is typically accomplished by treating the peptidyl-resin with a strong acid. thermofisher.com
In Fmoc/tBu chemistry , the cleavage cocktail usually consists of a high concentration of TFA (e.g., 95%) mixed with "scavengers". thermofisher.comsigmaaldrich.com These scavengers are crucial for trapping the highly reactive cationic species that are liberated from the protecting groups and the resin linker during cleavage. thermofisher.comsigmaaldrich.com Without scavengers, these reactive species can cause irreversible damage to the peptide, particularly to nucleophilic residues like methionine and tryptophan. thermofisher.comsigmaaldrich.com
For a peptide containing methionine, such as this compound, a common cleavage cocktail is Reagent K or a simpler mixture like TFA/water/triisopropylsilane (TIS). sigmaaldrich.com
| Cleavage Cocktail Component | Purpose |
| Trifluoroacetic Acid (TFA) | Strong acid to cleave the peptide from the resin and remove tBu-based protecting groups. thermofisher.comsigmaaldrich.com |
| Water | Scavenger; proton source. sigmaaldrich.com |
| Triisopropylsilane (TIS) | Scavenger; particularly effective at reducing trityl and t-butyl cations. sigmaaldrich.com |
| Thioanisole | Scavenger; protects methionine and tryptophan. sigmaaldrich.com |
| 1,2-Ethanedithiol (EDT) | Scavenger; particularly for peptides containing cysteine. sigmaaldrich.com |
Table 3. Components of Common Cleavage Cocktails for Fmoc SPPS.
For Boc/Bzl chemistry , a much stronger acid, typically anhydrous hydrogen fluoride (HF), is required for cleavage and deprotection. researchgate.net This process also requires scavengers, such as p-cresol, to prevent side reactions, especially with sensitive residues like methionine. researchgate.net
Solution-Phase Peptide Synthesis Methodologies
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis, is a classical approach to creating peptide chains. taylorandfrancis.comneulandlabs.com This method involves the sequential coupling of amino acids in a homogenous solvent system. Each amino acid is appropriately protected at its N-terminus and side chains to prevent unwanted side reactions during the formation of the peptide bond. taylorandfrancis.com
The general workflow for the solution-phase synthesis of a pentapeptide like this compound would involve the following steps:
C-terminal amino acid esterification: The C-terminal amino acid, Serine (Ser), is protected at its amino group and its side chain hydroxyl group, and then its carboxyl group is esterified, often as a methyl or benzyl ester.
Stepwise elongation: The next amino acid in the sequence (Ser), also with its amino group and side chain protected, is activated at its carboxyl group and coupled to the deprotected amino group of the C-terminal Ser residue. This cycle of deprotection and coupling is repeated with Valine (Val), Methionine (Met), and finally Alanine (B10760859) (Ala). csic.es
N-terminal acetylation: After the final amino acid has been added, the N-terminal amino group of Alanine is acetylated to yield the Ac-Ala-Met-Val-Ser-Ser sequence.
Final deprotection: All protecting groups on the amino acid side chains are removed to yield the final pentapeptide.
A key advantage of solution-phase synthesis is its scalability, making it suitable for producing large quantities of peptides with high quality and potentially lower costs compared to other methods. neulandlabs.com However, it can be a time-consuming process, especially for longer peptides, due to the need for purification of intermediates after each coupling step. neulandlabs.comd-nb.info
| Step | Description | Key Reagents/Conditions |
| 1 | C-terminal Serine Protection & Esterification | Boc-Ser(Bzl)-OH or Fmoc-Ser(tBu)-OH, Benzyl alcohol, DCC/DMAP |
| 2 | Sequential Amino Acid Coupling | Protected amino acids (Boc/Fmoc), Coupling reagents (e.g., HBTU, HOBt), Base (e.g., DIEA) |
| 3 | N-terminal Acetylation | Acetic anhydride or Acetyl chloride |
| 4 | Final Deprotection | Strong acid (e.g., TFA) for Boc-based strategy; Piperidine followed by strong acid for Fmoc-based strategy |
Hybrid Synthesis Approaches
One notable hybrid technology, AJIPHASE®, utilizes an anchor molecule that renders the growing peptide soluble in non-polar solvents, allowing for a homogeneous reaction mixture. ajinomoto.com After the reaction, the anchor and excess reagents can be filtered out, simplifying the purification of the intermediate product. ajinomoto.com This method has been shown to be scalable, cost-effective, and environmentally friendlier due to reduced solvent and reagent consumption compared to traditional solid-phase synthesis. ajinomoto.com
| Synthesis Approach | Key Features | Advantages | Disadvantages |
| Solution-Phase | Sequential coupling in a homogenous solvent system. taylorandfrancis.comneulandlabs.com | Scalable, high-quality product, cost-effective for large scale. neulandlabs.com | Time-consuming, requires intermediate purification. neulandlabs.comd-nb.info |
| Solid-Phase | Peptide is built on a solid resin support. neulandlabs.com | Ease of operation, rapid synthesis, automation potential. taylorandfrancis.com | Lower yields for longer peptides, higher cost. neulandlabs.com |
| Hybrid | Combines solid-phase fragment synthesis with solution-phase condensation. neulandlabs.comgoogle.com | Efficient for longer peptides, balances speed and scalability. neulandlabs.comajinomoto.com | Requires careful planning of fragment synthesis and coupling strategies. |
Advanced Purification Techniques for Synthetic Pentapeptides
After synthesis, the crude peptide mixture contains the target pentapeptide along with various impurities such as truncated sequences, deletion sequences, and products of side reactions. polypeptide.compolypeptide.com Therefore, robust purification techniques are essential to isolate this compound to a high degree of purity.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification. polypeptide.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for separating peptides based on their hydrophobicity. polypeptide.comnih.gov The crude peptide is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). google.com A gradient of increasing organic solvent (like acetonitrile) in the mobile phase is used to elute the peptides, with more hydrophobic peptides being retained longer on the column. hplc.eu
For the pentapeptide this compound, the separation can be optimized by adjusting parameters such as the gradient slope, flow rate, and the pH of the mobile phase to achieve the best resolution between the target peptide and its impurities. hplc.eu Sometimes, multiple rounds of purification under different conditions may be necessary to achieve the desired purity level. innovagen.com
Preparative chromatography is a form of liquid chromatography scaled up to purify larger quantities of material for subsequent use. nih.govhplc.eu The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle sample loads that can range from milligrams to kilograms. nih.govhplc.eu
A typical preparative HPLC process involves:
Method Development: An analytical method is first developed and optimized for the separation. hplc.eu
Scale-Up: The conditions from the analytical method are scaled up for the larger preparative column. gilson.com
Fraction Collection: As the separated components elute from the column, they are collected in fractions. gilson.com
Purity Analysis: The collected fractions are analyzed to identify those containing the pure target peptide. hplc.eu
Other chromatographic techniques like ion-exchange chromatography, which separates peptides based on their net charge, and size-exclusion chromatography, which separates based on size, can also be employed as complementary purification steps. polypeptide.comnih.gov
| Technique | Separation Principle | Application for this compound |
| RP-HPLC | Hydrophobicity. nih.gov | Primary method for separating the target peptide from synthesis-related impurities. polypeptide.com |
| Ion-Exchange Chromatography | Net charge. nih.gov | Can be used to remove impurities with different charge states. |
| Size-Exclusion Chromatography | Molecular size. polypeptide.com | Useful for removing larger or smaller impurities, and for desalting. polypeptide.com |
Quality Control and Analytical Characterization for Purity and Identity
Ensuring the quality of the synthesized pentapeptide is paramount and involves a series of analytical tests to confirm its identity and purity. polypeptide.comresearchgate.net Regulatory agencies have established guidelines for the chemistry, manufacturing, and controls of synthetic peptides. polypeptide.comeuropa.eu
Mass spectrometry is an indispensable tool for the quality control of synthetic peptides as it directly measures the molecular weight of the compound. innovagen.com Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm that the synthesized peptide has the correct mass, indicating that the full-length and fully deprotected sequence has been obtained. innovagen.comlcms.cz For this compound, the expected molecular weight would be confirmed by this technique.
High-resolution mass spectrometry provides even greater accuracy, which is crucial for distinguishing between the target peptide and impurities with very similar masses, such as those resulting from deamidation (a mass shift of only 1 Da). innovagen.com Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, providing definitive proof of its identity by fragmenting the peptide and analyzing the resulting fragment ions. innovagen.com This confirms the correct order of the amino acids in the chain.
Spectroscopic Verification (e.g., UV-Vis Spectroscopy)
Spectroscopic methods are fundamental in the verification of synthesized peptides. Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to determine peptide concentration and provide insights into its structure. nih.govspringernature.com The method relies on the principle that molecules absorb light at specific wavelengths, corresponding to electronic transitions within their structure. thermofisher.com
For peptides, the primary absorbing species (chromophores) are the peptide bonds themselves and the side chains of aromatic amino acids such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). thermofisher.comresearchgate.net The peptide bond exhibits strong absorbance in the far-UV region, typically between 190 and 230 nm. Aromatic residues, in contrast, absorb in the near-UV region around 280 nm. researchgate.net
The pentapeptide this compound lacks aromatic amino acids. Therefore, its UV-Vis absorption spectrum is expected to be dominated by the absorbance of the four peptide bonds and the N-terminal acetyl group in the far-UV range. A characteristic peak maximum is typically observed around 220 nm, which is indicative of the n → π* transition of the amide bonds within the peptide backbone. researchgate.net
UV-Vis spectrometry is frequently used to quantify the peptide concentration in a solution by applying the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the pathlength of the cuvette. unchainedlabs.com By measuring the absorbance at a specific wavelength (e.g., 220 nm) for a solution of known concentration, the extinction coefficient can be determined, which then allows for the accurate quantification of subsequent samples. Second-derivative spectroscopy can also be employed to resolve overlapping spectral features and offer a more sensitive measure of the local microenvironment of the peptide's structural components. thermofisher.comresearchgate.net
Table 1: Hypothetical UV-Vis Absorbance Data for this compound
This interactive table presents hypothetical absorbance values for the pentapeptide at 220 nm, demonstrating the linear relationship between concentration and absorbance as described by the Beer-Lambert law.
| Concentration (µM) | Absorbance (at 220 nm, 1 cm pathlength) | Calculated Molar Extinction Coefficient (ε) at 220 nm (M⁻¹cm⁻¹) |
| 25 | 0.105 | 4200 |
| 50 | 0.210 | 4200 |
| 100 | 0.420 | 4200 |
| 150 | 0.630 | 4200 |
| 200 | 0.840 | 4200 |
Stereochemical Purity Assessment (e.g., Marfey's Method, Chiral HPLC)
The assessment of stereochemical purity is critical in peptide synthesis, as racemization can occur at various stages, leading to the formation of undesirable D-isomers. researchgate.netresearchgate.net Such impurities can significantly impact the peptide's biological activity and three-dimensional structure. scite.aidntb.gov.ua Methodologies like Marfey's method and chiral High-Performance Liquid Chromatography (HPLC) are standard for determining the enantiomeric purity of a synthetic peptide. mdpi.com
Marfey's Method
Marfey's method is a reliable and widely adopted procedure for determining the absolute configuration of amino acids within a peptide. acs.org The process involves three main steps:
Acid Hydrolysis : The peptide (this compound) is completely hydrolyzed, typically using 6 M HCl, to break it down into its constituent amino acids: Alanine, Methionine, Valine, and Serine. acs.orgresearchgate.net
Derivatization : The resulting amino acid mixture is then reacted with a chiral derivatizing agent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent. researchgate.netnih.gov This reaction forms diastereomeric derivatives. For instance, an L-amino acid from the hydrolysate will form an L-L diastereomer with L-FDAA, while a D-amino acid will form an L-D diastereomer.
HPLC Analysis : These diastereomers now have different physical properties and can be separated and quantified using standard reversed-phase HPLC. mdpi.comacs.org The derivatives are typically detected by UV absorbance at 340 nm. acs.org By comparing the retention times of the derivatives from the peptide hydrolysate to those of D- and L-amino acid standards derivatized in the same manner, the absolute configuration and enantiomeric purity of each amino acid in the original peptide can be determined. mdpi.com A common observation is that the L-D diastereomers are retained longer on the reversed-phase column than their L-L counterparts.
Table 2: Representative HPLC Retention Times for Marfey's Analysis of this compound Hydrolysate
This table shows plausible retention times for the L-FDAA derivatives of the constituent amino acids, illustrating the separation of L-L and L-D diastereomers.
| Amino Acid | Retention Time of L-FDAA-L-Amino Acid (min) | Retention Time of L-FDAA-D-Amino Acid (min) |
| Serine (Ser) | 18.5 | 22.1 |
| Alanine (Ala) | 20.2 | 24.8 |
| Valine (Val) | 26.3 | 31.5 |
| Methionine (Met) | 29.8 | 35.4 |
Chiral HPLC
Chiral HPLC offers another powerful approach for assessing stereochemical purity. researchgate.netresearchgate.net This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers. chiraltech.comphenomenex.com The analysis can be performed in two ways:
Direct Analysis of the Peptide : In some cases, the intact peptide can be analyzed directly on a chiral column to separate diastereomers (e.g., Ac-L-Ala-L-Met-L-Val-L-Ser-L-Ser-OH from a version containing one D-amino acid). However, achieving effective separation for peptides can be challenging. chiraltech.com
Analysis of Hydrolyzed Amino Acids : A more common and often more robust method involves the acid hydrolysis of the peptide into its constituent amino acids, followed by the analysis of these free amino acids on a chiral column. nih.gov This method avoids the need for derivatization required by Marfey's method. The D- and L-enantiomers of each amino acid interact differently with the CSP, resulting in different retention times, which allows for their separation and quantification. chiraltech.com This is a direct measure of the enantiomeric purity of the amino acid building blocks used in the synthesis and can detect racemization that may have occurred during the synthesis process. phenomenex.com
Table 3: Example Data from Chiral HPLC Analysis of this compound Hydrolysate
This interactive table provides hypothetical retention times for the D- and L-enantiomers of the amino acids from the peptide hydrolysate, as separated on a chiral column.
| Amino Acid | Retention Time of L-Enantiomer (min) | Retention Time of D-Enantiomer (min) |
| Alanine (Ala) | 15.2 | 17.8 |
| Serine (Ser) | 16.9 | 19.5 |
| Valine (Val) | 21.4 | 24.1 |
| Methionine (Met) | 23.8 | 26.9 |
Structural Elucidation and Conformational Analysis of Ac Ala Met Val Ser Ser Oh
Experimental Structural Determination Techniques
The precise three-dimensional arrangement of Ac-Ala-Met-Val-Ser-Ser-OH can be determined using a combination of sophisticated analytical methods. These techniques provide insights into the peptide's structure in both solution and solid states, as well as confirming its primary sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution, which often mimics their physiological environment. For a peptide like this compound, a series of NMR experiments would be conducted to assign proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances.
Key NMR experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms, which is crucial for assigning individual amino acid spin systems.
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid residue's spin system.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints between different amino acid residues that define the peptide's fold. For this compound, NOE signals would reveal proximities between backbone amide protons and side-chain protons, which are essential for calculating the final structure.
From these experiments, a set of distance and dihedral angle restraints can be derived. These restraints are then used in computational software to generate an ensemble of structures consistent with the experimental data, representing the peptide's conformational flexibility in solution.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the gold standard for determining atomic-resolution three-dimensional structures of molecules in the solid state. This technique requires the peptide to be crystallized, which can be a significant challenge. If a crystal of this compound were obtained, it would be irradiated with X-rays. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of all atoms can be determined with high precision.
While no specific crystal structure for this compound is publicly available, analysis of related peptide sequences in the Protein Data Bank (PDB) shows that short peptides often crystallize in beta-turn or extended conformations, stabilized by a network of intermolecular hydrogen bonds. The solid-state structure provides a static, high-resolution snapshot of the peptide's preferred conformation, which can complement the dynamic information obtained from NMR studies.
Advanced Mass Spectrometry for Sequence and Fragmentation Analysis
Advanced mass spectrometry techniques, particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Resolution Mass Spectrometry (HR-MS/MS), are indispensable for verifying the primary structure of a peptide like this compound.
The process involves:
UHPLC Separation: The peptide is first purified and separated from any impurities.
High-Resolution Mass Spectrometry (HRMS): The accurate mass of the intact peptide is measured, which can confirm its elemental composition.
Tandem Mass Spectrometry (MS/MS): The peptide ion is selected and fragmented inside the mass spectrometer, typically through collision-induced dissociation (CID). This process breaks the peptide backbone at specific amide bonds, generating a series of b- and y-ions.
The mass difference between consecutive ions in the b- or y-series corresponds to the mass of a specific amino acid residue, allowing for the direct sequencing of the peptide. For this compound, the fragmentation pattern would be analyzed to confirm the Ala-Met-Val-Ser-Ser sequence.
Conformational Landscape Exploration and Dynamics
Beyond a single static structure, peptides exist as a dynamic ensemble of interconverting conformations. Understanding this conformational landscape is key to comprehending their behavior.
Analysis of Backbone Dihedral Angles (Phi and Psi)
Table 1: Representative Backbone Dihedral Angles (φ, ψ) for Common Secondary Structures
| Secondary Structure | φ (degrees) | ψ (degrees) |
|---|---|---|
| Right-handed Alpha Helix | -57 | -47 |
| Parallel Beta Sheet | -119 | 113 |
| Antiparallel Beta Sheet | -139 | 135 |
| Right-handed 3₁₀ Helix | -49 | -26 |
| Type I Beta Turn (i+1) | -60 | -30 |
Note: This table shows idealized values. Actual values in a peptide like this compound would show variation.
Side-Chain Rotamer Preferences for Alanine (B10760859), Methionine, Valine, and Serine
The side chains of the amino acid residues also have rotational freedom around their single bonds, described by chi (χ) angles. Each amino acid has a set of preferred side-chain conformations known as rotamers, which are sterically favored.
Alanine (Ala): With a simple methyl group, Alanine has no side-chain dihedral angles and provides minimal steric hindrance.
Methionine (Met): Its long, flexible side chain has several rotatable bonds (χ1, χ2, χ3), allowing it to adopt various conformations and potentially engage in hydrophobic interactions.
Valine (Val): The bulky isopropyl side chain is more restricted. Its χ1 angle typically prefers the trans conformation to minimize steric clashes with the backbone.
Serine (Ser): The hydroxyl group on the side chain can act as a hydrogen bond donor or acceptor. Its χ1 angle preference influences its ability to form these stabilizing interactions.
The specific rotameric states of the side chains in this compound would be determined from detailed analysis of NMR data (e.g., coupling constants and NOEs) or observed directly in a high-resolution crystal structure.
Table 2: Common Side-Chain Dihedral Angle (χ1) Preferences for a Subset of Amino Acids
| Amino Acid | χ1 Angle (degrees) | Common Rotamer Name |
|---|---|---|
| Methionine | -60 | g- |
| Methionine | 180 | t |
| Methionine | +60 | g+ |
| Valine | 180 | t |
| Serine | +60 | g+ |
Intermolecular Interactions and Structural Features
The methionine (Met) and valine (Val) residues at positions 2 and 3 of the pentapeptide chain are characterized by their nonpolar, hydrophobic side chains. basicmedicalkey.comwisc.edu In an aqueous environment, these hydrophobic residues tend to avoid contact with water molecules, driving them to cluster together. This phenomenon, known as hydrophobic collapse, is a primary force in peptide and protein folding, leading to the formation of a stable hydrophobic core. nih.govwikipedia.org
| Amino Acid | Residue Position | Side Chain Structure | Key Hydrophobic Feature |
|---|---|---|---|
| Alanine (Ala) | 1 | -CH₃ | Small, nonpolar methyl group. wisc.edu |
| Methionine (Met) | 2 | -(CH₂)₂-S-CH₃ | Flexible, sulfur-containing, nonpolar side chain. nih.gov |
| Valine (Val) | 3 | -CH(CH₃)₂ | Branched, aliphatic side chain. wisc.edu |
The C-terminus of the peptide is dominated by the polar side chains of the two consecutive serine residues (Ser4 and Ser5). The hydroxyl (-OH) group in serine's side chain makes it highly polar and capable of forming strong intermolecular hydrogen bonds. nih.govjpt.com These residues are frequently found on the surface of proteins, where they interact favorably with the surrounding aqueous environment. nih.gov
In the context of this compound, the two serine residues provide potent sites for mediating specific intermolecular interactions. The hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing them to form extensive hydrogen bond networks with neighboring peptide molecules. nih.gov This can facilitate the self-assembly of the peptides into higher-order structures, such as hydrogels or amyloid-like fibrils. researchgate.netshu.ac.uk For example, in β-sheet assemblies, serine side chains can form a "polar zipper," creating a strong network of hydrogen bonds between adjacent strands that stabilizes the entire architecture. researchgate.netshu.ac.uk The ability to form such ordered intermolecular assemblies is highly dependent on the number and arrangement of polar residues; studies have shown that replacing a weaker hydrogen-bonding residue like serine with a stronger one can dramatically alter the material properties of the resulting assembly. shu.ac.ukchemrxiv.org Therefore, the Ser-Ser motif at the C-terminus is a critical feature that governs the peptide's solubility, aggregation propensity, and potential to form structured biomaterials.
In addition to classical N-H···O and O-H···O hydrogen bonds, weaker, non-classical C-H···O hydrogen bonds are now understood to be important contributors to the structural stability of peptides and proteins. mdpi.comosdd.net These interactions occur when a polarized C-H group, typically a Cα-H from the peptide backbone, acts as a hydrogen bond donor to a carbonyl oxygen (C=O) acceptor. mdpi.comrsc.org Although individually weak, with energies of less than a few kcal/mol, their high prevalence throughout a peptide structure means their cumulative effect on stability can be significant. osdd.net
In a pentapeptide like this compound, numerous C-H···O interactions are possible, both intramolecularly and intermolecularly. Intramolecular Cα-H···O=C bonds can help stabilize secondary structures like α-helices and β-sheets, often complementing the network of classical hydrogen bonds. osdd.netnih.gov For instance, they are found almost ubiquitously in β-sheets and can play a role in stabilizing the chain reversals at the ends of helices. osdd.netnih.gov The geometric constraints for these bonds are less strict than for classical hydrogen bonds, typically involving a C···O distance of less than 3.9 Å. osdd.netrsc.org The collective contribution of these weak bonds provides a subtle but crucial energetic advantage that helps to lock in specific folded conformations and stabilize the interfaces between interacting peptide molecules.
| Parameter | Typical Value | Reference |
|---|---|---|
| Distance (H···O) | < 2.5 Å | osdd.net |
| Distance (Cα···O) | < 3.9 Å | osdd.net |
| Angle (Cα-H···O) | > 90° | osdd.net |
| Median Distance (C···O) | ~3.4 Å | rsc.org |
Stability and Degradation Pathways of the Pentapeptide
Chemical Stability and Degradation Mechanisms
The chemical stability of Ac-Ala-Met-Val-Ser-Ser-OH is influenced by the intrinsic reactivity of its constituent amino acid residues and their positions within the peptide sequence. Several degradation pathways, including oxidation, deamidation, racemization, and cyclization, are of particular importance.
The methionine (Met) residue within the pentapeptide is highly susceptible to oxidation due to the presence of a thioether group in its side chain. iris-biotech.debiotage.com This oxidation can be triggered by reactive oxygen species (ROS) or can occur during synthesis and purification processes. iris-biotech.deresearchgate.net The oxidation of methionine typically proceeds in two stages:
Methionine Sulfoxide (B87167) (Met(O)) Formation: The initial oxidation converts methionine to methionine sulfoxide, resulting in a mass increase of 16 Da. iris-biotech.de This process creates a new chiral center at the sulfur atom, leading to the formation of two diastereomers: Methionine-S-sulfoxide and Methionine-R-sulfoxide. iris-biotech.de This oxidation is a reversible process in biological systems, catalyzed by methionine sulfoxide reductases. iris-biotech.deresearchgate.net
Methionine Sulfone (Met(O2)) Formation: Further oxidation of methionine sulfoxide leads to the formation of methionine sulfone, which corresponds to a mass increase of 32 Da from the original methionine residue. iris-biotech.de This second oxidation step is generally considered irreversible in biological systems. researchgate.netcnr.it
Both oxidation products can alter the peptide's structure, stability, and potentially its biological activity. iris-biotech.de The rate of methionine oxidation can be influenced by its position within the peptide chain; residues closer to the C-terminus may experience higher levels of oxidation due to longer exposure to oxidative conditions during certain synthetic methods. iris-biotech.de The oxidation of methionine is a significant factor in the chemical stability of this compound.
Table 1: Oxidation Products of Methionine
| Original Residue | Oxidation Product | Mass Change (Da) | Reversibility (in vivo) |
|---|---|---|---|
| Methionine (Met) | Methionine Sulfoxide (Met(O)) | +16 | Reversible |
Deamidation is a common degradation pathway for peptides containing asparagine and, to a lesser extent, glutamine residues. wikipedia.orgionsource.com However, serine residues, such as those present in this compound, can also undergo a related degradation process, particularly when adjacent to certain amino acids. While the classic deamidation mechanism involves the side-chain amide of asparagine or glutamine, serine can participate in intramolecular reactions that lead to peptide bond cleavage or modification.
Under certain conditions, the hydroxyl group of a serine residue can act as a nucleophile. Although less common and mechanistically distinct from asparagine deamidation, serine residues can be involved in the formation of cyclic intermediates. For instance, in the context of specific ligation chemistries, serine can form O-acyl isopeptide intermediates that can rearrange. rsc.org More directly relevant to degradation, the formation of C-terminal cyclic imides can occur from asparagine and glutamine residues through nucleophilic attack of the side chain amide on the adjacent backbone carbonyl, leading to peptide cleavage. biorxiv.org While this is primarily described for Asn and Gln, the underlying principle of intramolecular cyclization highlights a potential, albeit less favored, reactivity pathway for other residues with nucleophilic side chains like serine under specific conditions.
The presence of two consecutive serine residues at the C-terminus of this compound could potentially influence the local chemical environment and susceptibility to such reactions, although specific data on serine-serine dipeptide degradation via cyclic imide intermediates is not prevalent. The rate of these reactions is highly dependent on factors like pH, temperature, and the sequence of neighboring amino acids. wikipedia.org
The stereochemical integrity of the amino acids in this compound is crucial for its defined three-dimensional structure and function. mdpi.com Epimerization, the change in configuration at one of several chiral centers, and racemization, the conversion of an L-amino acid to a D-amino acid, are potential degradation reactions. mdpi.comresearchgate.net These processes can be catalyzed by base or heat and can occur during peptide synthesis or upon storage. peptide.comhighfine.com
Alanine (B10760859) (Ala), Valine (Val), and Methionine (Met): The α-proton of these amino acids can be abstracted under basic conditions, leading to the formation of a planar carbanion intermediate. creation.com Reprotonation can occur from either face, resulting in either the original L-configuration or the D-configuration. mdpi.com Studies have shown that the acidity of the α-protons of Leu, Ile, Phe, Val, and Met are quite similar, suggesting that none of these residues is kinetically much more prone to epimerization than the others in a similar chemical environment. rsc.org
Serine (Ser): Serine residues can also undergo racemization. nih.gov In some instances, the presence of a D-serine can even enhance the biological activity of a peptide. rsc.org Enzymatic epimerization of serine residues in peptides is also a known biological process, catalyzed by specific isomerases. pnas.orgfrontiersin.org
Methionine (Met): Research on cyclic peptides has indicated that methionine can undergo epimerization, and the rate of this process can be influenced by its oxidation state (Met, MetO, or MetO2). rsc.orgresearchgate.netnih.gov
Peptides with an unblocked N-terminus are susceptible to intramolecular cyclization, particularly at the dipeptide stage of solid-phase peptide synthesis. peptide.com This reaction leads to the formation of a 2,5-diketopiperazine (DKP), a stable six-membered ring, and results in the truncation of the peptide chain. acs.orgiris-biotech.de
However, the N-terminus of this compound is acetylated (Ac-). This acetylation serves as a protecting group, rendering the N-terminal amine non-nucleophilic. Consequently, the pathway for diketopiperazine formation involving the N-terminal alanine is blocked. This modification significantly enhances the stability of the peptide against this specific degradation route.
Enzymatic Stability and Proteolytic Degradation
The in vivo stability of this compound is largely determined by its resistance to degradation by proteases. Proteolytic enzymes cleave peptide bonds and can be broadly classified into endopeptidases and exopeptidases.
Exopeptidases cleave peptide bonds from the ends of a peptide chain.
Aminopeptidases: These enzymes act on the N-terminus of peptides. The N-terminal acetylation of this compound is a crucial feature that generally confers resistance to most aminopeptidases. unicam.it This blocking of the N-terminus prevents enzymatic recognition and cleavage, thereby increasing the peptide's half-life in a biological environment. unicam.it
Carboxypeptidases: These enzymes hydrolyze peptide bonds from the C-terminal end. The C-terminus of this compound has a free carboxyl group (-OH), making it a potential substrate for carboxypeptidases. The rate and specificity of cleavage would depend on the specific type of carboxypeptidase and its substrate preferences. The presence of a serine residue at the C-terminus may influence the binding and catalytic efficiency of these enzymes.
Table 2: Summary of Stability Characteristics of this compound
| Degradation Pathway | Residue(s) Involved | Key Factors | Impact on this compound |
|---|---|---|---|
| Chemical Degradation | |||
| Methionine Oxidation | Methionine | Reactive oxygen species, pH, temperature | High susceptibility to form Met(O) and Met(O2). iris-biotech.de |
| Deamidation/Cyclization | Serine | pH, temperature, neighboring residues | Potential for intramolecular reactions, though less common than for Asn/Gln. |
| Racemization/Epimerization | Alanine, Methionine, Valine, Serine | Base, heat, position in sequence | All constituent amino acids are susceptible under certain conditions. mdpi.comrsc.org |
| N-Terminal Cyclization | N-terminal Alanine | Free N-terminal amine | Blocked due to N-terminal acetylation. |
| Enzymatic Degradation | |||
| Aminopeptidase (B13392206) Action | N-terminal Alanine | N-terminal protection | Resistant due to N-terminal acetylation. unicam.it |
Internal Cleavage by Endopeptidases
Endopeptidases, or endoproteinases, are enzymes that hydrolyze peptide bonds within the interior of a polypeptide chain, in contrast to exopeptidases which act on the termini. wikipedia.org The sequence of this compound contains several potential sites for endopeptidolytic attack. The susceptibility to specific proteases is determined by the amino acid residues flanking the scissile bond. wikipedia.org
Common endopeptidases have known specificities that can be used to predict potential cleavage sites within this pentapeptide:
Chymotrypsin (B1334515) : This enzyme typically cleaves on the C-terminal side of large hydrophobic residues such as Phenylalanine, Tryptophan, Tyrosine, and to a lesser extent, Methionine and Leucine. wikipedia.orgnih.gov Therefore, the most probable cleavage site for chymotrypsin in this peptide is after Methionine (Met), at the Met-Val bond.
Elastase : This serine protease preferentially cleaves peptide bonds on the C-terminal side of small, neutral amino acids like Alanine (Ala), Valine (Val), Glycine, and Serine (Ser). wikipedia.orgnih.gov Consequently, elastase could potentially cleave this compound at multiple positions: after Ala, Val, and the first Ser.
Thermolysin : A metalloendopeptidase, thermolysin typically cleaves on the N-terminal side of bulky and hydrophobic residues such as Isoleucine, Leucine, Valine, Methionine, and Phenylalanine. wikipedia.orgexpasy.org In this sequence, thermolysin would be expected to cleave the Ala-Met and Met-Val bonds.
Endopeptidase 24.15 : This metalloendopeptidase shows a preference for cleaving bonds on the carboxyl side of hydrophobic amino acids. scispace.com This suggests potential cleavage after Met and Val within the peptide chain.
The table below summarizes the potential cleavage sites for these common endopeptidases.
| Enzyme | P1 Residue Preference (Cleavage Site) | Potential Scissile Bond in this compound |
| Chymotrypsin | Phe, Trp, Tyr, Met, Leu (C-terminal) | Met-Val |
| Elastase | Ala, Gly, Ser, Val (C-terminal) | Ala-Met, Val-Ser, Ser-Ser |
| Thermolysin | Ile, Met, Phe, Trp, Tyr, Val (N-terminal) | Ala-Met, Met-Val |
| Endopeptidase 24.15 | Hydrophobic residues (C-terminal) | Met-Val, Val-Ser |
This table is generated based on known endopeptidase specificities and applied to the this compound sequence.
Impact of N-Terminal Acetylation on Proteolytic Resistance
The presence of an acetyl group (Ac) at the N-terminus of the peptide (Ac-Ala...) is a critical modification that significantly enhances its stability. nih.govnih.gov N-terminal acetylation blocks the action of aminopeptidases, a major class of exopeptidases that sequentially remove amino acids from the free N-terminus of peptides. nih.govmdpi.com Since the N-terminus is chemically blocked, these enzymes cannot bind and hydrolyze the first peptide bond.
This modification is a common strategy employed in nature and in synthetic peptide design to increase the in vivo half-life of peptides. nih.govplos.org Studies on various peptides have demonstrated that N-terminal acetylation confers notable resistance against degradation in biological fluids like human plasma and serum. nih.govplos.orgplos.org While it does not prevent cleavage by endopeptidases, the protection against aminopeptidases means that the degradation of this compound will proceed primarily through internal fragmentation rather than a stepwise erosion from the N-terminus. nih.gov This focused degradation pathway makes the identification of specific breakdown products more predictable.
Identification of Specific Degradation Products via Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for identifying and sequencing peptides and their degradation products. thermofisher.comdrug-dev.com In a hypothetical degradation study, this compound would be incubated in a proteolytic environment (e.g., with a specific endopeptidase or in serum), and the resulting mixture would be analyzed.
The process involves:
Separation : The peptide fragments are separated from the intact parent peptide using liquid chromatography. mtoz-biolabs.com
Mass Analysis (MS1) : The mass-to-charge ratio (m/z) of the intact peptide and all its degradation fragments are measured, allowing for the detection of molecules with different masses. drug-dev.com The acetylation of the N-terminus adds 42.011 Da to the mass of the peptide, a shift that is readily detectable. thermofisher.com
Fragmentation and Sequencing (MS/MS) : Individual peptide fragments are selected and fragmented further within the mass spectrometer. The resulting fragmentation pattern (the MS/MS spectrum) provides sequence information, allowing for the precise identification of the cleavage site. nih.govnih.gov N-terminal acetylation can improve the quality of these spectra by promoting the formation of specific ion types (b-ions), which aids in sequencing. nih.gov
Assuming cleavage by an enzyme like chymotrypsin at the Met-Val bond, two primary degradation products would be expected. The table below details the theoretical monoisotopic masses of the parent peptide and its potential fragments, which would be used for their identification in a mass spectrometry experiment.
| Peptide Sequence | Description | Theoretical Monoisotopic Mass (Da) |
| This compound | Intact Parent Peptide | 564.24 |
| Ac-Ala-Met-OH | N-terminal fragment (Chymotrypsin cleavage) | 291.11 |
| H-Val-Ser-Ser-OH | C-terminal fragment (Chymotrypsin cleavage) | 291.14 |
| Ac-Ala-Met-Val-OH | N-terminal fragment (Elastase cleavage) | 390.18 |
| H-Ser-Ser-OH | C-terminal fragment (Elastase cleavage) | 192.07 |
This interactive table presents hypothetical degradation products based on predicted enzymatic cleavage. The masses are calculated theoretical values for use in mass spectrometry analysis.
By comparing the measured masses from the experiment to the theoretical masses of expected fragments, researchers can confirm the specific degradation pathways affecting the peptide. thermofisher.commtoz-biolabs.com
Biological and Biochemical Interaction Mechanisms
Ac-Ala-Met-Val-Ser-Ser-OH as a Molecular Probe for Biological Systems
The unique structure of this compound, specifically its blocked N-terminus, makes it a valuable molecular probe for investigating complex biological systems. The N-terminal acetylation is a critical feature, as this modification prevents degradation by aminopeptidases, which commonly hydrolyze peptide bonds at the N-terminus. unc.edunih.gov For instance, studies on the E. coli enzyme YpdF have shown that it can hydrolyze the peptide Met-Ala-Ser, but its acetylated counterpart, Ac-Met-Ala-Ser, is resistant to cleavage. nih.gov This inherent stability allows the peptide to persist long enough in cellular or in vitro environments to interact with its targets, making it a reliable tool for studying protein-peptide interactions and enzymatic pathways.
Furthermore, the field of chemical biology has successfully employed peptide-based fluorescent probes for a wide range of applications, including biological imaging and the detection of specific biomolecules. biosynth.com By analogy, a modified version of this compound, tagged with a fluorophore, could be developed to monitor cellular processes in real-time.
The acetylated N-terminus also serves as a potential recognition motif. In eukaryotes, N-terminal acetylation is a widespread modification that can create specific degradation signals, known as Ac/N-degrons. nih.gov Proteins with N-terminal residues such as Alanine (B10760859), Valine, or Serine can be acetylated and subsequently targeted by E3 ubiquitin ligases like Doa10 for degradation. nih.gov Therefore, this compound could be utilized as a molecular probe to study the specificity and mechanics of the ubiquitin-proteasome system, particularly the recognition of Ac/N-degrons.
Investigating Protein-Peptide Interactions
The interaction of peptides with proteins is fundamental to nearly all biological processes. The sequence of this compound contains residues with distinct properties that dictate its potential binding modes and partners.
The specificity of protein-peptide binding is governed by a combination of factors, including shape complementarity, hydrogen bonding, and hydrophobic interactions. The this compound peptide presents a mixed-character interface. The Alanine, Methionine, and Valine residues form a hydrophobic patch, which is crucial for binding to proteins with complementary hydrophobic pockets. rsc.orgnih.gov Studies on protein-protein interfaces have shown that hydrophobic residues like Methionine and Valine are often key contributors to the stability of the complex. nih.govnih.govbiorxiv.org
Conversely, the two C-terminal Serine residues, with their hydroxyl groups, are potential hydrogen bond donors and acceptors. This allows for specific interactions with polar residues on a protein's surface. This duality of hydrophobic and polar characteristics likely allows for a range of binding specificities with different protein partners. The N-terminal acetyl group itself can also contribute to binding specificity, as seen in the recognition of acetylated peptides by specific ubiquitin ligases. nih.gov
Protein-peptide binding is often a dynamic process that can induce conformational changes in both the peptide and the protein, a concept known as "induced fit". Research on alanyl-tRNA synthetase (AlaRS) binding to its amino acid substrates provides a clear example of this phenomenon. pnas.orgpnas.org While the enzyme's binding pocket fits Alanine in a "lock-and-key" fashion, the binding of Serine, which is larger, forces the pocket to expand. pnas.orgpnas.org This expansion is accommodated by the movement of a specific residue, Asn-194, which shifts by approximately 1.0 Å to form a new hydrogen bond with the hydroxyl group of Serine. pnas.orgpnas.org This demonstrates how a protein can adapt its conformation to bind a near-cognate substrate, a principle that would apply to the Serine residues within this compound.
On a broader scale, studies of protein-protein interfaces reveal that while binding induces conformational changes, these are often localized. Analysis shows that only about one-fifth of the amino acid residues at a binding interface undergo a significant change in their side-chain conformation (rotamer state) upon complex formation. nih.gov The majority of interface residues experience more subtle, local readjustments. nih.gov This suggests that when this compound binds to a protein partner, the resulting conformational changes in the protein are likely to be concentrated at the direct points of contact.
While specific protein partners for this compound have not been definitively identified in the literature, its structure allows for informed hypotheses. Based on its N-terminal modification, plausible interacting partners include enzymes involved in its synthesis and degradation.
N-terminal Acetyltransferases (NATs): The enzyme responsible for the peptide's N-terminal acetylation is a primary interacting partner. The NatA complex is a major N-terminal acetyltransferase that acetylates proteins with small N-terminal residues like Alanine, Serine, and Valine after the initial methionine is cleaved. d-nb.infonih.gov NatE is another NAT with specificity for Met-Ala-, Met-Ser-, and Met-Val- sequences. d-nb.info
Ubiquitin-Proteasome System Components: As the acetylated N-terminus can act as a degradation signal (Ac/N-degron), the peptide could interact with E3 ubiquitin ligases. nih.gov The Doa10 ligase in yeast is known to recognize N-terminally acetylated Alanine, Valine, and Serine residues, targeting the protein for degradation. nih.gov
Receptors for Endogenous Peptides: Many short peptides are fragments of larger proteins and act as signaling molecules by binding to specific receptors. For example, the peptide Ac2-12, which shares the Ac-Ala-Met-Val-Ser sequence, is an Annexin A1 mimic that binds to formyl peptide receptors (FPRs) to exert an anti-inflammatory effect. This suggests that this compound could be investigated as a potential ligand for receptors that recognize similar sequences.
Enzyme-Substrate Recognition and Catalytic Modulation
The peptide this compound can be recognized as a substrate by various enzymes, and its interaction can be quantified through kinetic analysis.
Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) provide quantitative measures of enzyme-substrate affinity and turnover. While kinetic data for the full this compound pentapeptide is scarce, analysis of its constituent parts provides significant insight.
For example, E. coli methionine aminopeptidase (B13392206) (EcMAP1) is an enzyme that cleaves the N-terminal methionine from nascent proteins. A kinetic study using a library of peptides revealed that the peptide Met-Ala-Ser is an efficient substrate for this enzyme. genscript.com However, as previously noted, the N-terminal acetylation of this compound would prevent such cleavage. nih.gov
The individual amino acids of the peptide are substrates for various transporters and enzymes, and their kinetic parameters have been studied. The amino acid transporter SLC6A14, for instance, transports several of the peptide's constituent amino acids with different affinities. frontiersin.org Similarly, racemase enzymes that interconvert L- and D-amino acids show specific activities towards Alanine and Serine. nih.govfrontiersin.org
The following table summarizes relevant kinetic data for enzymes acting on substrates related to the this compound sequence. This data illustrates the range of affinities and catalytic rates that can govern the peptide's interactions in a biological milieu.
| Enzyme/Transporter | Substrate | Km (μM) | kcat (s⁻¹) or Vmax (μmol/min/mg) | Catalytic Efficiency (kcat/Km) or Note | Source |
| SLC6A14 Transporter | L-Alanine | 210 ± 40 | N/A | Intermediate Affinity | frontiersin.org |
| SLC6A14 Transporter | L-Serine | 320 ± 60 | N/A | Intermediate Affinity | frontiersin.org |
| SLC6A14 Transporter | L-Valine | >350 | N/A | Lower Affinity | frontiersin.org |
| SLC6A14 Transporter | L-Methionine | <200 | N/A | High Affinity | frontiersin.org |
| P. horikoshii Ala/Ser Racemase | L-Alanine | 3300 ± 220 | 28.2 ± 0.76 (Vmax) | 7.19 /s/mM | nih.gov |
| P. horikoshii Ala/Ser Racemase | L-Serine | 4500 ± 320 | 31.4 ± 0.80 (Vmax) | 5.87 /s/mM | nih.gov |
| E. coli MetAP1 | Met-Ala-Ser | ~50 | ~3.9 | ~81,700 M⁻¹s⁻¹ | genscript.com |
This kinetic data underscores the principle of specific molecular recognition. While the acetylation of this compound protects it from aminopeptidases, its core sequence can still be recognized by other classes of enzymes and transporters, albeit with affinities and efficiencies that are highly dependent on the specific enzyme's active site architecture.
Role as a Substrate or Inhibitor of Specific Enzymes
The peptide this compound, characterized by its N-terminal acetylated alanine, is recognized by specific enzymes involved in peptide and protein turnover. Research indicates that acylpeptide hydrolase displays a preference for cleaving peptides with Ac-Ala-, Ac-Met-, and Ac-Ser- at the N-terminus. pnas.org This enzyme hydrolyzes the bond between the acetylated amino acid and the rest of the peptide, releasing an acetylamino acid. pnas.org The resulting acetyl-alanine can then be further processed by an acylase, which hydrolyzes it into acetate (B1210297) and a free amino acid. pnas.org
Interestingly, the substrate specificities of these two enzymes are reciprocal; acylpeptide hydrolase binds but does not process acetylamino acids, whereas acylase can bind acetylated peptides but does not hydrolyze them. pnas.org The efficiency of hydrolysis by acylpeptide hydrolase can be influenced by the subsequent amino acids in the peptide chain. pnas.org While direct studies on this compound as an inhibitor are not prevalent, peptides with similar structures can act as competitive inhibitors for proteases that recognize and cleave such sequences. pnas.org
| Enzyme | Action on this compound or Similar Peptides | Reference |
| Acylpeptide Hydrolase | Hydrolyzes the peptide bond after the N-terminal acetylated alanine, releasing Ac-Ala-OH. | pnas.org |
| Acylase | Hydrolyzes the Ac-Ala-OH product from acylpeptide hydrolase activity into acetate and alanine. | pnas.org |
| Doa10 Ubiquitin Ligase | Recognizes the N-terminal acetylated alanine as a degradation signal for ubiquitination. | nih.govexlibrisgroup.com |
Modulation of Cellular Signaling Pathways and Processes
Influence on Signal Transduction Cascades
The primary mechanism by which this compound can influence signal transduction is through its role as a degradation signal within the Ac/N-degron pathway. researchgate.netbiorxiv.org This pathway is a critical component of cellular protein quality control, which is intrinsically linked to the fidelity of signaling networks. researchhub.comresearchgate.net By targeting proteins for degradation, the Ac/N-degron pathway can control the levels of key regulatory proteins, including those involved in signal transduction. researchgate.netresearchgate.net
The degradation of specific signaling components can terminate or attenuate a signal, ensuring that cellular responses are transient and tightly regulated. For example, the Doa10 E3 ligase, which recognizes Ac/N-degrons, is known to target both soluble cytosolic proteins and membrane-embedded proteins for degradation. researchhub.comnih.gov This suggests that the presence of an N-terminal sequence like Ac-Ala-Met-Val-Ser could mark signaling receptors or downstream effectors for removal, thereby modulating the activity of pathways such as G-protein signaling. researchgate.net
Potential for Modulating Gene Expression and Regulation
The modulation of gene expression by this compound is directly linked to its function in the N-end rule pathway, which can regulate the stability of transcription factors and other nuclear proteins. nih.govnih.gov Gene expression is controlled by a complex interplay of proteins that activate or repress transcription. nih.gov The half-life of these regulatory proteins is a crucial factor in determining the duration and intensity of their effect.
The Doa10 pathway, which targets proteins bearing Ac/N-degrons, has been shown to degrade the transcription factor Matα2 in yeast. nih.govembopress.org This provides a clear example of how N-terminal acetylation can lead to the degradation of a protein that directly regulates gene expression. Therefore, a protein commencing with the sequence Ala-Met-Val-Ser-Ser that undergoes N-terminal acetylation could be targeted for degradation, influencing the expression of its target genes. nih.govnih.gov This mechanism allows for a rapid turnover of transcriptional regulators, enabling cells to quickly adapt their gene expression patterns in response to internal or external cues. nih.gov In plants, however, certain N-terminal sequences like Met-Ala-Ser-Ser have been associated with enhanced protein stability and higher levels of gene expression. nih.gov
| Regulatory Process | Potential Influence of an Ac-Ala... N-terminus | Mechanism | Reference |
| Signal Transduction | Attenuation or termination of signaling events. | Degradation of signaling proteins (e.g., receptors, kinases) via the Ac/N-degron pathway. | researchgate.netresearchhub.com |
| Gene Expression | Alteration of transcriptional programs. | Degradation of transcriptional regulators (e.g., transcription factors) containing the Ac/N-degron signal. | nih.govnih.govembopress.org |
Involvement in Intracellular Protein Degradation Pathways (e.g., N-End Rule Pathway)
N-Terminal Acetylation as a Degradation Signal (AcN-degrons)
The peptide this compound represents a classic example of an N-terminal degradation signal, or degron, created by N-terminal acetylation. postech.ac.kr This modification is a key feature of the Ac/N-end rule pathway, a major branch of the N-end rule pathway that relates a protein's in vivo half-life to the identity of its N-terminal residue. pnas.orgnih.govwikipedia.org N-terminal acetylation, one of the most common protein modifications in eukaryotes, transforms the charged N-terminus into a hydrophobic one. biorxiv.org While long considered a stabilizing modification or important for protein function, it is now clear that for a specific subset of N-terminal residues, acetylation creates a potent degradation signal known as an AcN-degron. nih.govpostech.ac.kr
The residues that become AcN-degrons upon acetylation are typically small and uncharged, including Alanine (Ala), Valine (Val), Serine (Ser), Threonine (Thr), Cysteine (Cys), and the initiator Methionine (Met) itself. nih.govexlibrisgroup.comnih.gov These residues are often exposed at the N-terminus after the initial Met is cleaved by methionine aminopeptidases. exlibrisgroup.comnih.gov The subsequent acetylation is carried out by N-terminal acetyltransferases (NATs). researchgate.net The presence of an acetylated alanine at the N-terminus of the peptide this compound unequivocally marks it as a substrate for recognition by the Ac/N-end rule pathway. nih.govresearchgate.net
Recognition by Specific Ubiquitin Ligases (e.g., Doa10)
AcN-degrons are specifically recognized by E3 ubiquitin ligases, which are the substrate-recognition components of the ubiquitination machinery. pnas.org In the yeast Saccharomyces cerevisiae, the primary E3 ligase, or N-recognin, responsible for identifying AcN-degrons is Doa10 (also known as March6 in metazoans). nih.govbiorxiv.org Doa10 is a large, multi-transmembrane domain protein located in the endoplasmic reticulum (ER) and nuclear envelope. researchgate.netnih.gov
Studies have demonstrated that Doa10 recognizes and binds to proteins bearing N-terminally acetylated Ala, Val, Ser, Thr, and Cys. nih.govexlibrisgroup.comresearchgate.net The recognition process involves the degron peptide entering a lateral tunnel within the Doa10 structure, which is a prerequisite for efficient polyubiquitination. researchgate.net Once a protein with an AcN-degron, such as one beginning with Ac-Ala-Met-Val-, is bound by Doa10, it is marked for destruction by the attachment of a polyubiquitin (B1169507) chain. researchgate.netuniprot.org This polyubiquitinated protein is then targeted to the 26S proteasome for degradation. biorxiv.org The Doa10 pathway is crucial for the quality control of cytosolic and ER proteins, degrading misfolded or mis-targeted proteins to maintain cellular homeostasis. researchhub.comresearchgate.net
| Pathway Component | Description | Reference |
| N-End Rule Pathway | A proteolytic system where the N-terminal residue of a protein determines its half-life. | wikipedia.org |
| Ac/N-End Rule Pathway | A branch of the N-end rule pathway that targets proteins with N-terminally acetylated residues (AcN-degrons) for degradation. | pnas.orgresearchgate.netnih.gov |
| AcN-degron | A degradation signal composed of an N-terminally acetylated residue, such as Ala, Met, Val, or Ser. The sequence this compound contains such a signal. | nih.govexlibrisgroup.combiorxiv.orgpostech.ac.kr |
| Doa10 (March6) | The E3 ubiquitin ligase (N-recognin) that specifically recognizes AcN-degrons and mediates the ubiquitination of the target protein, marking it for proteasomal degradation. | nih.govbiorxiv.orgresearchgate.netuniprot.org |
Computational Modeling and Simulation Studies
Molecular Dynamics (MD) Simulations of Ac-Ala-Met-Val-Ser-Ser-OH
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of the peptide's structure.
MD simulations of this compound, typically performed in an explicit solvent environment like water, are essential for exploring its vast conformational space. The N-terminal acetylation and the C-terminal hydroxyl group, along with the side chains of alanine (B10760859), methionine, valine, and two serine residues, contribute to a complex energy landscape with numerous possible conformations.
The simulation begins with an initial structure of the peptide, which is then solvated in a box of water molecules. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are brought to the desired values. Finally, a production simulation is run for an extended period, during which the trajectory of the peptide is saved at regular intervals.
Analysis of the resulting trajectory allows for the identification of stable and metastable conformational states. This is often achieved by clustering the snapshots from the trajectory based on structural similarity, such as the root-mean-square deviation (RMSD) of the backbone atoms. The prevalence of certain conformations provides insights into the peptide's structural preferences. For instance, the presence of polar serine residues suggests the potential for intramolecular hydrogen bonds that could stabilize specific folded structures. wikipedia.org The hydrophobic residues, alanine and valine, may favor conformations that shield them from the aqueous environment. wikipedia.org
While no specific MD simulation data for this compound is publicly available, studies on similar short, acetylated peptides demonstrate that they can adopt a range of structures from extended conformations to more compact, folded states. nih.gov The flexibility of the peptide backbone and the interactions between the side chains and with the solvent are key determinants of the observed conformational ensemble.
The Solvent Accessibility Surface Area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. It is a valuable parameter for understanding how a peptide interacts with its environment. SASA calculations are typically performed on the snapshots obtained from an MD simulation trajectory.
For this compound, the SASA of the entire peptide, as well as for individual residues, can be calculated. This analysis would reveal which residues are predominantly exposed to the solvent and which are buried in the peptide's core. It is expected that the hydrophilic serine residues would have a higher average SASA compared to the hydrophobic alanine and valine residues, particularly in an aqueous environment. The methionine residue, with its flexible side chain containing a sulfur atom, may exhibit variable solvent accessibility depending on the peptide's conformation.
Changes in SASA over the course of a simulation can indicate conformational changes. For example, a decrease in the total SASA might suggest a transition to a more compact, folded state.
Table 1: Hypothetical Average SASA Values for this compound Residues in an Aqueous Environment
| Residue | Average SASA (Ų) | Predominant Location |
| Ac-Ala | 85 | Partially Exposed |
| Met | 120 | Exposed |
| Val | 70 | Buried |
| Ser (1) | 110 | Exposed |
| Ser (2)-OH | 115 | Exposed |
Note: These are hypothetical values for illustrative purposes, as specific experimental or simulation data for this compound is not available.
MD simulations are particularly powerful for investigating the detailed interactions between the peptide and its environment. In an aqueous solution, the simulation can reveal the formation and dynamics of hydrogen bonds between the peptide's polar groups (such as the backbone amides, the acetyl carbonyl, the serine hydroxyl groups, and the terminal carboxyl) and the surrounding water molecules. nih.govacs.org The two serine residues, being polar and uncharged, readily form hydrogen bonds with water. wikipedia.org
The arrangement of water molecules around the peptide, known as the hydration shell, can be analyzed to understand how the peptide influences the local water structure. For instance, hydrophobic residues like alanine and valine are expected to induce a more ordered arrangement of water molecules in their vicinity.
Simulations can also be extended to more complex environments, such as lipid bilayers, to model the peptide's interaction with cell membranes. Such simulations would be crucial for understanding any potential membrane-disrupting or transport activities. The hydrophobic residues would likely play a key role in partitioning into the nonpolar core of the lipid bilayer.
Quantum Chemical (QC) Calculations and Density Functional Theory (DFT)
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a higher level of theoretical detail about the electronic structure and energetics of molecules. These methods are computationally more intensive than MD simulations and are typically applied to smaller systems or to refine specific aspects of larger systems.
For a peptide like this compound, QC calculations can be used to map the potential energy surface (PES) with respect to key dihedral angles of the peptide backbone (phi, ψ) and side chains (chi). A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. oxfordreference.com
Due to the computational cost, it is often more feasible to perform such calculations on smaller fragments of the peptide, such as dipeptides. For example, a detailed conformational analysis of a protected serine-alanine dipeptide (HCO-D-Ser-D-Ala-NH2) using DFT has been performed. nih.gov This study investigated 243 possible conformers and found that the most stable geometries were characterized by specific backbone and side-chain conformations, often stabilized by intramolecular hydrogen bonds forming β-turns. nih.gov Such studies on constituent dipeptides of this compound could provide valuable insights into the intrinsic conformational preferences of the peptide bonds.
These calculations can provide highly accurate relative energies of different conformers, helping to identify the most stable, low-energy structures. This information can be used to validate or refine the force fields used in MD simulations.
DFT calculations can provide detailed information about the electronic structure of this compound, including the distribution of electron density and the partial atomic charges on each atom. This information is fundamental to understanding the peptide's reactivity and its non-covalent interactions.
The analysis of atomic charges can highlight the most electronegative and electropositive sites in the molecule, which are crucial for understanding electrostatic interactions, including hydrogen bonding. For instance, the oxygen atoms of the carbonyl groups and the serine hydroxyl groups will carry significant negative partial charges, while the amide and hydroxyl hydrogen atoms will have positive partial charges.
Furthermore, analysis of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can provide insights into the peptide's chemical reactivity. The energy and localization of these orbitals can indicate which parts of the molecule are most likely to act as electron donors or acceptors in chemical reactions.
Homology Modeling and Structural Prediction
Homology modeling, or comparative modeling, is a technique used to predict the three-dimensional structure of a "target" protein or peptide sequence based on its similarity to a known experimental structure (the "template"). wikipedia.orgnih.gov This method relies on the principle that proteins with similar sequences adopt similar structures. wikipedia.orgnih.gov
For a small, linear pentapeptide like this compound, homology modeling is most applicable when this sequence is part of a larger protein or polypeptide chain for which a structural homolog exists. nih.govproteopedia.org If the pentapeptide itself is the entire molecule of interest, its flexibility makes it less suitable for traditional homology modeling and more amenable to other methods like de novo structure prediction or molecular dynamics simulations. However, if the this compound sequence is a fragment of a larger protein, the modeling process would involve the following steps:
Template Identification : The first step is to search a database of protein structures, such as the Protein Data Bank (PDB), for proteins that contain a sequence similar to the target sequence. nih.gov This is typically done using search algorithms like BLAST (Basic Local Alignment Search Tool). nih.gov The suitability of a template is generally assessed based on sequence identity; a higher identity (typically >30%) suggests a more reliable template. nih.govnih.gov
Sequence Alignment : A precise alignment between the target sequence and the template sequence is generated. This alignment maps each residue in the target to a corresponding residue in the template, which is crucial for correctly transferring spatial information. wikipedia.org
Model Building : Using the sequence alignment as a guide, a three-dimensional model of the target is constructed. The coordinates of the aligned residues from the template are transferred to the target sequence. The conformations of non-conserved side chains and any loop regions (insertions or deletions) that differ from the template must be predicted. nih.gov
Model Refinement and Validation : The initial model is evaluated for stereochemical quality and potential errors. This often involves energy minimization to relieve atomic clashes and refinement using molecular dynamics simulations to achieve a more stable and realistic conformation. The final model's quality is assessed using various tools that check parameters like bond lengths, bond angles, and Ramachandran plots.
The accuracy of a homology model is highly dependent on the degree of sequence identity between the target and the template. nih.gov For sequences with high similarity, the resulting models can be very accurate, often comparable to low-resolution experimental structures. nih.gov
Molecular Docking and Binding Energy Calculations with Target Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or macromolecule) to form a stable complex. galaxyproject.orgyoutube.com For this compound, docking simulations can elucidate how it interacts with a specific protein target, such as an enzyme active site or a receptor binding pocket.
The process generally involves:
Preparation of Structures : The 3D structures of both the peptide (ligand) and the target macromolecule (receptor) are required. This may involve retrieving an experimental structure from the PDB or using a homology model. The structures are prepared by adding hydrogen atoms, assigning atomic charges, and defining rotatable bonds within the peptide. ualberta.calibretexts.org
Defining the Binding Site : A specific region on the receptor where the peptide is expected to bind is defined. This is often a known active site or a pocket identified from the protein's structure. A grid box is typically generated around this site to define the search space for the docking algorithm. ualberta.ca
Docking Simulation : The docking algorithm systematically samples a large number of conformations and orientations of the peptide within the defined binding site. It uses a scoring function to evaluate the fitness of each "pose," estimating the binding affinity. youtube.com
Analysis and Scoring : The resulting poses are ranked based on their scores. The top-ranked poses represent the most likely binding modes. These poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the peptide and the receptor.
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues (Receptor) | Hydrogen Bonds Formed |
|---|---|---|---|
| 1 | -9.8 | Lys72, Glu91, Asp184 | 4 |
| 2 | -9.5 | Lys72, Leu135, Asp184 | 3 |
| 3 | -9.1 | Glu91, Val75, Met132 | 3 |
| 4 | -8.7 | Lys72, Asp184 | 2 |
Force Field Parameterization and Validation for Pentapeptide Systems
Molecular dynamics (MD) simulations use a force field to describe the potential energy of a system of atoms. A force field is a set of functions and associated parameters that calculate the energy of a molecule as a function of its atomic coordinates. The accuracy of MD simulations is critically dependent on the quality of the force field used. pentelutelabmit.comacs.org
Standard force fields like AMBER, CHARMM, and GROMOS are widely used for proteins and peptides. acs.org These force fields contain parameters for the 20 standard amino acids. The this compound peptide contains standard residues, but its N-terminus is acetylated (Ac-), which is a non-standard modification. While parameters for acetylated N-termini are available in many standard force fields, their validation for this specific peptide sequence would be important for accurate simulations.
Parameterization : If parameters for a specific chemical group are missing or need refinement, a parameterization process is undertaken. nih.govacs.org This typically involves:
Quantum Mechanical (QM) Calculations : High-level QM calculations are performed on a small model compound (e.g., N-acetyl-alanine) to obtain data on its geometry, vibrational frequencies, and electrostatic potential. nih.gov
Parameter Fitting : The force field parameters (e.g., bond lengths, angles, dihedral terms, partial atomic charges) are adjusted to reproduce the QM data as closely as possible. nih.govnih.gov For instance, partial charges are often fitted to reproduce the QM electrostatic potential. acs.org
Validation : Once a force field is chosen or parameterized, it must be validated to ensure it can accurately model the system of interest. researchgate.net For a pentapeptide system, validation could involve:
Conformational Analysis : Running MD simulations and comparing the resulting conformational preferences (e.g., distributions of backbone dihedral angles) against experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for the same or similar peptides. acs.org
Structural Stability : For peptides known to adopt a specific secondary structure (e.g., a turn), simulations should be able to maintain that structure over time.
Comparison of Force Fields : Different force fields can yield different results. pentelutelabmit.comacs.org A comparative study can help identify the most suitable force field for a particular peptide class. Recent studies have evaluated various modern force fields for their performance in modeling cyclic and linear peptides, highlighting the strengths of specific force fields like Amber14SB and RSFF2 in recapitulating experimental results. pentelutelabmit.comacs.org
| Force Field | Water Model | Average Backbone RMSD (Å) from NMR Structure | Observed Secondary Structure Propensity |
|---|---|---|---|
| Amber14SB | TIP3P | 1.8 ± 0.4 | Disordered, transient turns |
| CHARMM36m | TIP3P | 2.1 ± 0.5 | Disordered |
| GROMOS 54a7 | SPC/E | 2.5 ± 0.6 | Tendency towards extended conformations |
| OPLS-AA/M | TIP4P | 2.3 ± 0.5 | Disordered, some β-strand character |
Design and Synthesis of Ac Ala Met Val Ser Ser Oh Analogs for Functional Studies
Systematic Amino Acid Substitution Strategies (e.g., Alanine-scanning mutagenesis)
For the peptide Ac-Ala-Met-Val-Ser-Ser-OH, an alanine (B10760859) scan would involve synthesizing a series of six new peptides, where each residue (Ala¹, Met², Val³, Ser⁴, Ser⁵) is individually replaced by Alanine. The N-terminal Alanine is already present, so its "mutation" serves as the baseline peptide.
Table 1: Hypothetical Alanine Scan of this compound and Predicted Impact on a Target Interaction This table illustrates the potential outcomes of an alanine scan. The "Relative Binding Affinity (%)" is a hypothetical value used to demonstrate how alanine substitution can identify critical residues for a molecular interaction.
Peptide Analog Substituted Residue Original Side Chain Property Hypothetical Relative Binding Affinity (%) Inferred Importance of Side Chain Ac-Ala-Met-Val-Ser-Ser-OH (Native) None (Reference) Small, nonpolar 100 - Ac-Ala-Ala-Val-Ser-Ser-OH Met² Large, nonpolar, thioether 45 High Ac-Ala-Met-Ala-Ser-Ser-OH Val³ Nonpolar, bulky 60 Moderate Ac-Ala-Met-Val-Ala-Ser-OH Ser⁴ Polar, hydroxyl 95 Low Ac-Ala-Met-Val-Ser-Ala-OH Ser⁵ Polar, hydroxyl 50 High
Amino acid substitutions can profoundly affect a peptide's stability by removing or introducing protease cleavage sites. Peptidases often recognize specific amino acid sequences; therefore, replacing a key residue at a cleavage site can significantly increase the peptide's half-life. For this compound, the Valine and Methionine residues could be part of recognition sites for certain proteases. Substituting them could enhance resistance to enzymatic degradation. Furthermore, certain residues are more susceptible to chemical degradation; for example, Methionine can be oxidized. Replacing Met with a non-oxidizable analog like Norleucine can improve the chemical stability of the peptide.
The primary goal of many substitution studies is to understand and modify how a peptide interacts with its biological targets, such as receptors or enzymes. rsc.org Alanine scanning is particularly effective at identifying side chains that contribute most to the binding energy of a peptide-protein complex. rsc.org A significant drop in binding affinity upon substitution with alanine indicates that the original residue's side chain was crucial for the interaction, perhaps by forming key hydrogen bonds, salt bridges, or hydrophobic contacts. rsc.orgnih.gov In our hypothetical example (Table 1), the substitution of Met² and Ser⁵ resulted in a large decrease in binding affinity, suggesting these residues are "hot spots" for the interaction.
Incorporation of Non-Canonical or D-Amino Acids
To overcome the limitations of natural peptides, such as poor stability, medicinal chemists often incorporate non-canonical amino acids, including D-amino acids (the stereoisomers or "mirror images" of the standard L-amino acids). researchgate.netmdpi.com
One of the most significant advantages of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation. biorxiv.orgmdpi.com Proteases are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. creative-peptides.commdpi.com Peptides containing D-amino acids are poor substrates for these enzymes, leading to a much longer biological half-life. nih.govoup.comnih.gov An analog of this compound could be synthesized where one or all of the L-amino acids are replaced by their D-counterparts.
Table 2: Illustrative Comparison of Proteolytic Stability This table provides a hypothetical comparison of the stability of the native L-peptide versus an analog containing D-amino acids when exposed to a generic protease.
Peptide Analog Description Time Exposed to Protease Hypothetical % Peptide Remaining This compound (All L-amino acids) Native Peptide 0 hr 100% 1 hr 35% 4 hr <5% Ac-(D-Ala)-Met-Val-(D-Ser)-Ser-OH Partial D-amino acid substitution 0 hr 100% 1 hr 92% 4 hr 68%
Studies have shown that even partial substitution with D-amino acids, particularly at the termini, can significantly enhance stability without completely losing biological activity. nih.govpnas.orgresearchgate.net
The incorporation of a D-amino acid has a profound impact on the peptide's conformational landscape. nih.gov While a peptide made entirely of D-amino acids will tend to adopt a mirror-image conformation of its L-counterpart (e.g., a left-handed helix instead of a right-handed one), incorporating a single D-amino acid into an L-peptide chain can act as a "helix breaker" or, conversely, can stabilize specific turn structures. nih.govresearchgate.net This ability to precisely control the peptide's three-dimensional shape is a powerful tool in drug design. nih.gov For example, introducing a D-amino acid at position 3 or 4 of this compound could induce a β-turn, which might be critical for receptor recognition, potentially leading to an analog with altered or enhanced function.
Site-Specific Chemical Modifications
Site-specific chemical modifications are a powerful tool in peptide chemistry to introduce novel functionalities, probes, or to enhance specific properties of a peptide. These modifications can be targeted to the termini of the peptide or to the side-chains of its constituent amino acids.
Terminal Modifications (e.g., C-terminal amidation, fluorescent labeling)
The N- and C-termini of a peptide are often key determinants of its biological activity and stability. Modifications at these positions can have profound effects on the peptide's function.
C-terminal Amidation: The replacement of the C-terminal carboxylic acid with an amide group is a common modification in peptide design. This amidation removes the negative charge of the carboxylate, which can be important for receptor interaction and can also increase the peptide's resistance to degradation by carboxypeptidases. For many peptide hormones, C-terminal amidation is essential for their full biological activity.
Fluorescent Labeling: The attachment of a fluorescent probe to either the N- or C-terminus allows for the visualization and quantification of the peptide in biological systems. This is invaluable for studying peptide localization, trafficking, and binding to its target. The choice of fluorophore depends on the specific application, with considerations for brightness, photostability, and potential interference with peptide function.
Illustrative Data on Terminal Modifications of this compound Analogs:
| Analog | Modification | Receptor Binding Affinity (Kd, nM) | Biological Activity (EC50, nM) |
| This compound | None (Wild-type) | 100 | 150 |
| Ac-Ala-Met-Val-Ser-Ser-NH2 | C-terminal amidation | 50 | 75 |
| FITC-Ala-Met-Val-Ser-Ser-OH | N-terminal FITC label | 120 | 180 |
This table presents hypothetical data for illustrative purposes.
Side-Chain Derivatization for Biophysical Probes
The side-chains of the amino acid residues within the peptide sequence offer numerous possibilities for chemical modification. By introducing biophysical probes at specific sites, detailed information about the peptide's structure, dynamics, and interactions can be obtained. Such probes can include spin labels for electron paramagnetic resonance (EPR) spectroscopy, isotopically labeled amino acids for nuclear magnetic resonance (NMR) spectroscopy, or photo-crosslinkers to identify binding partners. The selection of the modification site is critical to ensure that the probe does not disrupt the peptide's native conformation and function.
Structure-Activity Relationship (SAR) Studies of Analogs
Structure-activity relationship (SAR) studies are a systematic investigation of how the chemical structure of a molecule, in this case, the this compound peptide, relates to its biological activity. By synthesizing a series of analogs with specific modifications and evaluating their functional consequences, a detailed map of the pharmacophore can be constructed.
A common approach in SAR studies is an "alanine scan," where each amino acid residue in the peptide is systematically replaced with alanine. This allows for the assessment of the contribution of each side-chain to the peptide's activity. Further modifications can then be introduced at key positions to explore the effects of varying properties such as size, charge, and hydrophobicity.
Illustrative SAR Data for this compound Analogs:
| Analog | Modification | Receptor Binding Affinity (Kd, nM) | Relative Activity (%) |
| This compound | None (Wild-type) | 100 | 100 |
| Ac-Ala -Met-Val-Ser-Ser-OH | (No change) | 100 | 100 |
| Ac-Ala-Ala -Val-Ser-Ser-OH | Met to Ala | 500 | 20 |
| Ac-Ala-Met-Ala -Ser-Ser-OH | Val to Ala | 150 | 80 |
| Ac-Ala-Met-Val-Ala -Ser-OH | Ser to Ala | 800 | 10 |
| Ac-Ala-Met-Val-Ser-Ala -OH | Ser to Ala | 300 | 40 |
This table presents hypothetical data for illustrative purposes.
The insights gained from SAR studies are fundamental to the rational design of novel peptide analogs with improved therapeutic profiles, such as enhanced potency, selectivity, and metabolic stability.
Advanced Research Applications of the Pentapeptide and Its Analogs
Model System for Fundamental Peptide Chemistry Studies
The well-defined nature of Ac-Ala-Met-Val-Ser-Ser-OH makes it an excellent model for exploring the basic principles of peptide chemistry. nih.gov Its manageable size allows for detailed analysis that would be overwhelmingly complex in a full-sized protein, providing foundational insights into the behavior of peptide structures.
The formation of a peptide bond is a condensation reaction where the carboxyl group of one amino acid links to the amino group of another, releasing a water molecule. wikipedia.orglibretexts.org This amide linkage is fundamental to the structure of all proteins. This compound provides a concrete example to study the kinetics and thermodynamics of this process, both in chemical synthesis and in enzymatic contexts. libretexts.org
Table 1: Factors Influencing Peptide Bond Stability
| Factor | Description | Effect on Stability |
|---|---|---|
| pH | The concentration of hydrogen ions in the solution. | Extreme pH (highly acidic or basic) can catalyze hydrolysis, breaking the peptide bond. |
| Temperature | The measure of thermal energy. | Higher temperatures increase the rate of chemical reactions, including hydrolysis, thus decreasing stability. |
| Enzymes (Proteases) | Biological catalysts that specifically cleave peptide bonds. | Proteases significantly decrease stability by rapidly breaking down the peptide chain at specific recognition sites. americanpeptidesociety.org |
| Amino Acid Sequence | The specific order of amino acids. | The nature of the amino acids adjacent to the peptide bond can influence its susceptibility to chemical and enzymatic cleavage. americanpeptidesociety.org |
| Resonance | Delocalization of electrons across the N-C=O system. | Creates a partial double-bond character, which increases the rigidity and stability of the peptide bond under physiological conditions. wikipedia.org |
Following protein synthesis, amino acid residues are often chemically altered in a process called post-translational modification (PTM). thermofisher.com These modifications dramatically expand the functional diversity of proteins, regulating their activity, localization, and interactions. thermofisher.com The pentapeptide this compound contains residues that are common targets for PTMs, making it an ideal substrate for studying the enzymes responsible for these changes and the consequences of such modifications.
The two serine residues are prime targets for phosphorylation—the addition of a phosphate (B84403) group. Reversible phosphorylation is a key mechanism in regulating cellular processes like cell growth and signal transduction. thermofisher.com The methionine residue can undergo oxidation, a modification linked to oxidative stress. By using this pentapeptide, researchers can analyze the activity of specific kinases (enzymes that add phosphate groups) or investigate the chemical conditions that lead to methionine oxidation.
Table 2: Potential Post-Translational Modifications of Residues in this compound
| Amino Acid Residue | Type of Modification | Functional Consequence |
|---|---|---|
| Serine (Ser) | Phosphorylation | Alters protein conformation, enzyme activity, and protein-protein interactions. |
| Serine (Ser) | Glycosylation | Affects protein sorting, immune recognition, and receptor binding. |
| Methionine (Met) | Oxidation (Sulfoxidation) | Can inactivate proteins; implicated in oxidative stress and aging. |
| N-terminus (Acetylated) | Acetylation | Increases protein stability and can regulate gene expression. thermofisher.com |
Probing and Dissecting Specific Cellular Pathways
Synthetic peptides are invaluable tools for studying complex cellular signaling pathways. luxembourg-bio.com A peptide with a specific sequence can be designed to mimic or block interactions between proteins, allowing researchers to dissect the function of individual components within a pathway. This compound can be used as a starting point for designing such probes. For example, many signaling pathways are regulated by kinases and phosphatases, which add and remove phosphate groups from serine, threonine, or tyrosine residues. thermofisher.com A synthetic peptide containing serine can serve as a specific substrate for a particular kinase. By introducing a modified or labeled version of the this compound peptide into a cell extract or a living cell, researchers can track the activity of a specific kinase or study how phosphorylation of this sequence influences downstream events in a signaling cascade.
Development of Chemical Probes for Biosensing and Bioimaging
Peptides can be transformed into powerful chemical probes for detecting specific molecules (biosensing) or visualizing cellular processes (bioimaging). escholarship.orgnih.gov The modular nature of peptides allows for the straightforward attachment of reporter molecules, such as fluorophores. beilstein-journals.org
This compound can be chemically modified to create such a probe. For example, a fluorescent dye could be attached to the N-terminus. The properties of this dye might change when the peptide binds to a target protein or when one of its serine residues is phosphorylated by a kinase. This change in fluorescence can be measured to quantify the amount of the target protein or the activity of the enzyme. nih.gov Such peptide-based probes offer high specificity and are essential tools for biological research and diagnostics. beilstein-journals.orgnih.gov
Table 3: Examples of Modifications for Developing Peptide-Based Probes
| Modification Type | Example Reporter Group | Principle of Detection |
|---|---|---|
| Fluorescence Labeling | Fluorescein, Rhodamine | A change in fluorescence intensity or wavelength upon binding or enzymatic modification. |
| FRET Pairing | Naphthalene and Dansyl | Fluorescence Resonance Energy Transfer (FRET) between two dyes changes as the peptide conformation changes upon interaction with a target. beilstein-journals.org |
| Biotinylation | Biotin | Allows for strong and specific binding to streptavidin, which can be linked to a reporter enzyme or fluorescent tag for detection. |
| Radioisotope Labeling | ³²P, ³³P | Incorporation of radioactive phosphate onto serine residues allows for sensitive detection of kinase activity. |
Contribution to Understanding Protein Folding and Stabilization Mechanisms
How a linear chain of amino acids folds into a complex three-dimensional structure is a fundamental question in biology. nih.govresearchgate.net The final structure is stabilized by a multitude of non-covalent interactions. researchgate.net Short peptides like this compound are excellent models for studying the initial events in protein folding because they allow researchers to isolate and quantify the contribution of specific interactions.
The sequence contains hydrophobic residues (Alanine, Methionine, Valine) and polar residues (Serine). The hydrophobic effect, which drives nonpolar residues to cluster together away from water, is a major force in protein folding. nih.gov The hydroxyl groups of the serine residues can form hydrogen bonds, which are critical for defining the final protein architecture. By studying the conformational preferences of this pentapeptide and its analogs in different solvents, researchers can gain insight into the fundamental forces that guide a protein to its stable, functional shape. wikipedia.org
Table 4: Key Interactions in Protein Folding and Stabilization
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Hydrophobic Effect | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. | The side chains of Alanine (B10760859), Methionine, and Valine are hydrophobic and can drive initial folding events. nih.gov |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The hydroxyl (-OH) groups of the two Serine residues can act as hydrogen bond donors and acceptors. oup.com |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the peptide contribute to these general attractive forces that help stabilize the folded structure. |
| Conformational Entropy | The entropy related to the number of conformations of the polypeptide chain. | Folding reduces the number of possible conformations, which is entropically unfavorable but overcome by stabilizing interactions. |
Scaffold for Biomolecular Recognition and Interaction Studies
The ability of proteins to specifically recognize and bind to other molecules is the basis for nearly all biological processes. acs.org Short peptide sequences often mediate these highly specific interactions. beilstein-journals.org The this compound peptide can be used as a scaffold—a basic structural framework—for studying these recognition events.
By systematically substituting each amino acid in the sequence and measuring the effect on binding to a target molecule (such as a receptor, enzyme, or antibody), scientists can identify which residues are critical for the interaction. This "alanine scanning" or mutational analysis provides a detailed map of the binding interface. Such studies are fundamental to rational drug design, where the goal is to create molecules that can bind to and modulate the activity of a specific protein target. mdpi.com The pentapeptide scaffold provides a simplified, controllable system to probe the complex rules of molecular recognition. nih.gov
Future Directions and Emerging Research Avenues
Role of Ac-Ala-Met-Val-Ser-Ser-OH in Broader Biological Networks and Systems BiologyThere are no studies that describe the role or interactions of this compound within any biological networks or from a systems biology perspective.
Compound Names
| Full Name | Abbreviation |
| N-Acetyl-Alanine | Ac-Ala |
| Methionine | Met |
| Valine | Val |
| Serine | Ser |
Q & A
Q. Q. How to ensure compliance with open-data policies when publishing studies on This compound?
Q. What ethical issues arise in peptide research, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
